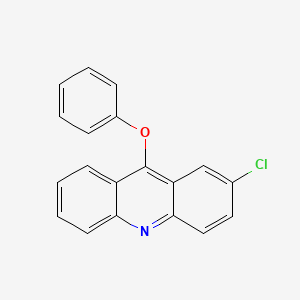![molecular formula C16H13N5O B12919852 6-(Furan-3-YL)-N-(pyridin-4-ylmethyl)imidazo[1,2-A]pyrazin-8-amine CAS No. 920529-82-4](/img/structure/B12919852.png)
6-(Furan-3-YL)-N-(pyridin-4-ylmethyl)imidazo[1,2-A]pyrazin-8-amine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
6-(Furan-3-YL)-N-(pyridin-4-ylmethyl)imidazo[1,2-A]pyrazin-8-amine is a heterocyclic compound that features a fused imidazo[1,2-A]pyrazine core. This compound is of significant interest in medicinal chemistry due to its potential biological activities and applications in drug discovery.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 6-(Furan-3-YL)-N-(pyridin-4-ylmethyl)imidazo[1,2-A]pyrazin-8-amine typically involves multi-step reactions starting from readily available precursors. Common synthetic strategies include:
Condensation Reactions: These reactions involve the condensation of appropriate aldehydes or ketones with amines to form the imidazo[1,2-A]pyrazine core.
Cyclization Reactions: Intramolecular cyclization reactions are employed to form the fused ring system.
Functional Group Transformations: Various functional group transformations, such as halogenation, nitration, and reduction, are used to introduce the furan and pyridine moieties.
Industrial Production Methods
Industrial production methods for this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This includes the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions.
Análisis De Reacciones Químicas
Types of Reactions
6-(Furan-3-YL)-N-(pyridin-4-ylmethyl)imidazo[1,2-A]pyrazin-8-amine undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic and electrophilic substitution reactions can be performed on the furan and pyridine rings.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Halogenating agents, nucleophiles, electrophiles.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may produce alcohols or amines.
Aplicaciones Científicas De Investigación
6-(Furan-3-YL)-N-(pyridin-4-ylmethyl)imidazo[1,2-A]pyrazin-8-amine has a wide range of scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as a bioactive molecule in various biological assays.
Medicine: Explored for its potential therapeutic effects, including anticancer, antimicrobial, and anti-inflammatory activities.
Industry: Utilized in the development of new materials and catalysts.
Mecanismo De Acción
The mechanism of action of 6-(Furan-3-YL)-N-(pyridin-4-ylmethyl)imidazo[1,2-A]pyrazin-8-amine involves its interaction with specific molecular targets and pathways. For example, it may inhibit certain enzymes or receptors, leading to the modulation of cellular processes. The exact molecular targets and pathways can vary depending on the specific biological context.
Comparación Con Compuestos Similares
Similar Compounds
Imidazo[1,2-A]pyridines: These compounds share a similar fused ring system and are known for their diverse biological activities.
Furan-containing Compounds:
Pyridine Derivatives: Pyridine-containing compounds are widely studied for their pharmacological properties.
Uniqueness
6-(Furan-3-YL)-N-(pyridin-4-ylmethyl)imidazo[1,2-A]pyrazin-8-amine is unique due to its specific combination of the imidazo[1,2-A]pyrazine core with furan and pyridine moieties. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for research and development.
Propiedades
Número CAS |
920529-82-4 |
|---|---|
Fórmula molecular |
C16H13N5O |
Peso molecular |
291.31 g/mol |
Nombre IUPAC |
6-(furan-3-yl)-N-(pyridin-4-ylmethyl)imidazo[1,2-a]pyrazin-8-amine |
InChI |
InChI=1S/C16H13N5O/c1-4-17-5-2-12(1)9-19-15-16-18-6-7-21(16)10-14(20-15)13-3-8-22-11-13/h1-8,10-11H,9H2,(H,19,20) |
Clave InChI |
NSICLIPHKWRCMT-UHFFFAOYSA-N |
SMILES canónico |
C1=CN=CC=C1CNC2=NC(=CN3C2=NC=C3)C4=COC=C4 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


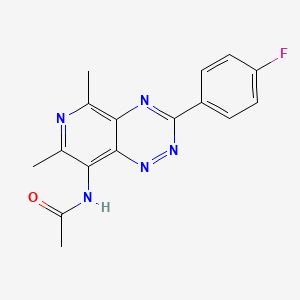
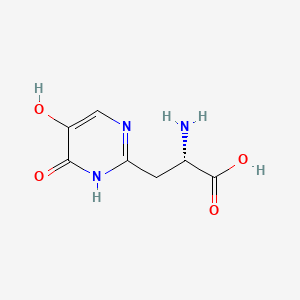
![Ethyl (8-((4-(N,N-diethylsulfamoyl)phenethyl)amino)-2,3-diphenylpyrido[2,3-b]pyrazin-6-yl)carbamate](/img/structure/B12919781.png)
![N-[7-(Benzyloxy)-3-methyl-1H-indol-5-yl]-N-(prop-2-en-1-yl)acetamide](/img/structure/B12919788.png)
![{1-[5,6-Bis(4-methylphenyl)-1,2,4-triazin-3-yl]piperidin-4-yl}methanol](/img/structure/B12919795.png)
![3-Pyrrolidinol, 1-[(5-aminobenzo[b]thien-2-yl)carbonyl]-, (3R)-](/img/structure/B12919797.png)
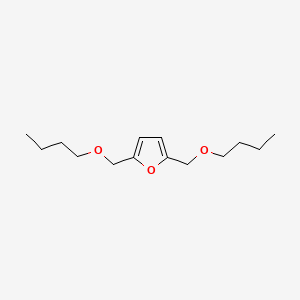
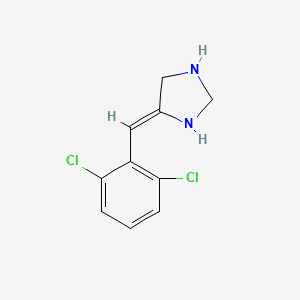
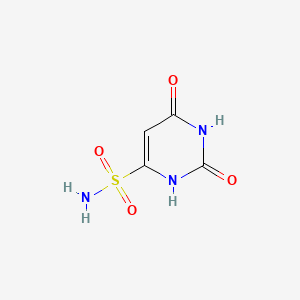
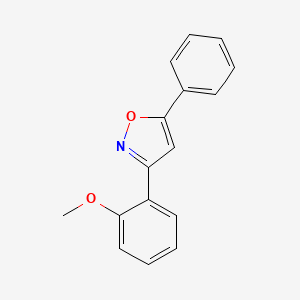
![3-phenylisoxazolo[5,4-d]pyrimidin-4(5H)-one](/img/structure/B12919840.png)
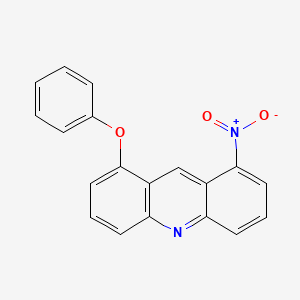
![5-Amino-2-{[(5-methylthiophen-2-yl)methyl]amino}pyrimidin-4(3H)-one](/img/structure/B12919844.png)
